Product packaging for SZU101(Cat. No.:)

SZU101

Cat. No.: B1193739
M. Wt: 444.45
InChI Key: OEKLNHZTYKSMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Toll-like Receptor 7 (TLR7) Agonists in Innate Immunity

Toll-like Receptors (TLRs) are a fundamental component of the innate immune system, acting as pattern recognition receptors (PRRs) that detect molecular components of pathogens. spandidos-publications.comfrontiersin.org These receptors are expressed on various immune cells, including B cells, dendritic cells (DCs), and macrophages. spandidos-publications.com The TLR family in humans consists of 10 members (TLR1-TLR10), which are responsible for recognizing distinct pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, and fungi. frontiersin.orgnih.gov

TLR7, along with TLR8, is located in the endosomal membrane of cells and specializes in recognizing single-stranded RNA (ssRNA), a common feature of viral genomes. nih.goversnet.org Upon activation by a ligand, such as viral ssRNA or a synthetic agonist, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. frontiersin.orgersnet.org This signaling culminates in the activation of key transcription factors like nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β). spandidos-publications.comfrontiersin.orginvivogen.com This response not only triggers an immediate innate defense but also plays a crucial role in activating and shaping the subsequent adaptive immune response. spandidos-publications.comacs.org Synthetic small molecules that can activate TLR pathways have been developed, with TLR7 agonists being of particular interest for their potential in antiviral therapies and as vaccine adjuvants. spandidos-publications.comersnet.org

Emergence of SZU101 as a Synthetic TLR7 Ligand

This compound is a novel, adenine-type small molecule that has been designed and synthesized as a potent and selective TLR7 agonist. spandidos-publications.comnih.govmdpi.com Research has confirmed its ability to specifically activate the TLR7 NF-κB signaling pathway at low concentrations. spandidos-publications.com In comparative studies using TLR7 and TLR8 reporter systems, this compound demonstrated potent stimulation of TLR7, similar to the known TLR7/8 agonist R848, but exhibited no significant effect on TLR8, indicating its selectivity. mdpi.com This specificity distinguishes it from other agonists that may activate both TLR7 and TLR8. mdpi.com The development of synthetic ligands like this compound allows for precise modulation of the innate immune system for therapeutic purposes, offering an advantage over natural ligands. spandidos-publications.cominvivogen.com Its chemical structure has been a basis for creating further complex molecules, such as conjugating it with other therapeutic agents to enhance immunomodulatory effects in cancer models. nih.gov

Contextualization of this compound within Immunotherapeutic Research Paradigms

Immunotherapy has become a powerful, tumor-specific approach against cancer. spandidos-publications.com A key strategy in this field is the use of TLR agonists to stimulate potent innate and adaptive immunity. spandidos-publications.com When administered locally, these agonists can effectively help eradicate tumors. spandidos-publications.com this compound fits within this paradigm as an agent that can induce a strong Th-1-biased immune response, which is critical for effective anti-tumor immunity. spandidos-publications.com

The research into this compound is part of a broader effort to develop agents that can modulate the tumor microenvironment (TME). spandidos-publications.com The TME is often immunosuppressive, hindering the body's ability to fight cancer. By activating TLR7, this compound can help reverse this suppression. spandidos-publications.com Furthermore, there is a strong rationale for combining TLR7 agonists with other cancer therapies, such as immune checkpoint inhibitors. biorxiv.org For instance, this compound has been shown to upregulate the expression of programmed death-ligand 1 (PD-L1) in tumors, which could enhance the efficacy of anti-PD-L1 antibody therapies. biorxiv.org This positions this compound as a valuable tool in combination therapy strategies aimed at simultaneously targeting innate and adaptive immunity for improved anti-cancer effects. nih.gov

Research Objectives and Scope for this compound Investigation

The primary objectives of this compound research are to characterize its immunostimulatory properties and evaluate its therapeutic potential, particularly in oncology. spandidos-publications.comnih.gov Investigations aim to elucidate the mechanisms through which this compound exerts its anti-tumor effects. spandidos-publications.com This includes studying its ability to:

Stimulate innate immune cells to release a robust profile of proinflammatory cytokines. spandidos-publications.com

Induce a systemic anti-tumor immune response even with local administration. spandidos-publications.com

Modulate the tumor microenvironment by altering the infiltration and activity of various immune cells, such as increasing the presence of CD4+ and CD8+ T cells while reducing regulatory T cells (Tregs). spandidos-publications.com

Promote the maturation of dendritic cells, which are crucial for initiating adaptive immune responses. spandidos-publications.com

The scope of the investigation extends to preclinical studies in various cancer models, including murine models of breast cancer, melanoma, and T cell lymphoma, to demonstrate its efficacy in suppressing tumor growth and metastasis. spandidos-publications.comnih.gov A significant part of the research also focuses on exploring this compound in combination therapies, for example, with BRD4 inhibitors like JQ-1, to achieve synergistic anti-tumor effects by targeting both innate and adaptive immunity. nih.govmdpi.comnih.gov

Research Findings on this compound

Cytokine Induction by this compound

Studies have demonstrated that this compound is a potent inducer of key immunomodulatory cytokines. In vitro experiments with mouse spleen cells showed a significant release of pro-inflammatory and Th1-polarizing cytokines.

CytokineEffect of this compound StimulationReference
TNF-αPotent induction of release spandidos-publications.combiorxiv.org
IFN-γStrong induction of release spandidos-publications.combiorxiv.org
IL-6High level of release stimulated spandidos-publications.com
IL-12High level of release stimulated spandidos-publications.com

Effects of this compound on the Tumor Microenvironment

Intratumoral administration of this compound has been shown to remodel the tumor microenvironment from an immunosuppressive to an immune-active state in murine cancer models.

Immune Cell Population / MarkerObserved Effect in TMECancer ModelReference
CD4+ T CellsIncreased infiltration4T1 Breast Cancer spandidos-publications.com
CD8+ T CellsIncreased infiltration and activation4T1 Breast Cancer, Melanoma spandidos-publications.comnih.govnih.gov
Regulatory T Cells (Tregs)Decreased percentage4T1 Breast Cancer spandidos-publications.com
Macrophage PolarizationIncreased M1/M2 ratio4T1 Breast Cancer nih.govmdpi.com
PD-L1 ExpressionDecreased on tumor cells (with JQ-1)4T1 Breast Cancer nih.govmdpi.comnih.gov

Properties

Molecular Formula

C20H24N6O6

Molecular Weight

444.45

IUPAC Name

4-((4-((6-Amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25)

InChI Key

OEKLNHZTYKSMFV-UHFFFAOYSA-N

SMILES

O=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SZU-101;  SZU 101;  SZU101

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Szu101

Methodologies for SZU101 Synthesis

The synthesis of this compound, a small molecule TLR7 agonist, involves a multi-step process. While detailed, proprietary synthesis protocols are not fully disclosed in publicly available literature, published information indicates that its synthesis can be approached from precursors such as 2,6-dichloropurine. One described method involves the hydrolysis of a precursor compound in concentrated hydrochloric acid to yield the final this compound molecule. Another outlined synthesis protocol involves the mixing of two essential precursor compounds, designated 101-1 and 101-2, which are then stirred and heated to form this compound researchgate.netinvivogen.com.

Specific Reaction Conditions and Reagents Employed in this compound Generation

Based on available research, the generation of this compound involves specific reaction conditions. A key step in one of the outlined synthesis pathways includes mixing the precursor compounds (101-1 and 101-2), followed by stirring at room temperature for 12 hours and subsequent heating at 60°C for one hour researchgate.netinvivogen.com. The reaction mixture is then concentrated and dissolved in 10% hydrochloric acid to yield the this compound compound researchgate.netinvivogen.com. This suggests a final acidic workup or hydrolysis step is necessary to obtain the desired product.

The reagents for the synthesis of this compound's core structure are based on purine chemistry. The synthesis of similar TLR7 agonists often starts with 2,6-dichloropurine, which undergoes a series of nucleophilic substitution reactions to build the final molecular scaffold.

Considerations in Synthetic Yield and Purity for Research Applications

Purification is a critical final step. For analogs like SZU-106, purification is achieved using silica gel column chromatography, a standard technique for separating the desired compound from unreacted starting materials and byproducts researchgate.net. The purity of the final compound is typically assessed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which confirms the molecular weight of the synthesized molecule researchgate.net. For research applications, a purity of >95% is often required to avoid confounding experimental outcomes from impurities that may have their own biological activities.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are driven by the need to improve its properties for specific applications, such as enhancing its ability to be conjugated to other molecules without compromising its primary function as a TLR7 agonist.

Functional Group Modification for Enhanced Conjugation Capabilities (e.g., Carboxyl Group Introduction in SZU-106)

A key example of an this compound analog is SZU-106, which was specifically designed for easier conjugation to cells and proteins. Compared to this compound, SZU-106 possesses an additional carboxyl group researchgate.netinvivogen.com. This functional group provides a convenient handle for covalent linkage to amine groups on biological molecules.

The synthesis of SZU-106 from this compound involves a reaction that couples a linker containing a carboxyl group to the this compound molecule. This is achieved by reacting this compound with reagents such as N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF) nih.gov. These reagents activate the this compound molecule, allowing it to react with a linker molecule, such as 3-[2-(2-Aminoethoxy)ethoxy]-propanoic acid, to form SZU-106 nih.gov.

Compound Key Functional Group Modification Purpose of Modification
SZU-106 Introduction of a carboxyl groupEnhanced conjugation capabilities

Conjugation Strategies for this compound in Immunological Constructs

This compound and its derivatives are often used as components of more complex immunological constructs, such as self-adjuvanting vaccines. In these constructs, the TLR7 agonist is covalently linked to an antigen (e.g., a peptide or protein) or a delivery vehicle. This conjugation ensures that the adjuvant and the antigen are delivered to the same antigen-presenting cells, which can lead to a more robust and targeted immune response.

Unable to Generate Article Due to Lack of Information on "this compound"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a compound with this specific designation. The search results did not yield any information regarding the chemical synthesis, derivatization strategies, or any other properties of a compound named "this compound."

One of the search results referred to a compound with a similar-sounding name, "[18F]2B-SRF101," which is a derivative of Sulforhodamine 101 (SR101). However, given the strict instructions to focus solely on "this compound," it would be inaccurate and a violation of the user's request to provide information on a different chemical entity.

Therefore, this article cannot be generated as requested. To proceed, it would be necessary to confirm the correct name of the compound of interest. If "this compound" is a novel or internal designation for a compound that is not yet in the public domain, then no information can be retrieved to fulfill this request.

It is recommended that the user verify the compound name and provide any alternative designations or relevant literature that could aid in a more successful search. Without accurate and specific source material for "this compound," the creation of a scientifically accurate and informative article as outlined is not possible.

Molecular and Cellular Mechanisms of Szu101 Action

Immunomodulatory Effects of SZU101 on Innate Immune Cells

This compound exerts notable immunomodulatory effects on components of the innate immune system, stimulating their activity and influencing their functional profiles researchgate.net.

Activation and Maturation of Dendritic Cells (DCs)

This compound has been shown to induce the activation and maturation of dendritic cells (DCs), which are crucial antigen-presenting cells linking innate and adaptive immunity spandidos-publications.comlarvol.com. Studies have revealed that incubating bone marrow-derived dendritic cells (BMDCs) with this compound alone stimulates the release of various cytokines, indicating their activation spandidos-publications.com. This activation of DCs is a key component of this compound's broader immunomodulatory and anti-tumor effects researchgate.net. While this compound enhances tumor clearance in vivo, its impact on the TLR7-NF-κB pathway activated by the TLR7 agonist in mouse spleen lymphocytes and BMDCs has been observed without affecting the pathway in the context of combination therapy researchgate.net.

Cytokine and Chemokine Production Profiles (e.g., IL6, TNFα, IFNγ) in Response to this compound

A significant aspect of this compound's effect on innate immune cells is its capacity to stimulate the production of various cytokines researchgate.net. Specifically, research indicates that the incubation of bone marrow-derived dendritic cells (BMDCs) with this compound leads to the stimulated release of key pro-inflammatory and immunoregulatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) spandidos-publications.com. These cytokines play critical roles in orchestrating immune responses and inflammation nih.govmdpi.comnih.gov.

Observed Cytokine Production in BMDCs upon this compound Stimulation

CytokineResponse to this compound in BMDCs
IL-6Stimulated release spandidos-publications.com
IL-12Stimulated release spandidos-publications.com
TNF-αStimulated release spandidos-publications.com
IFN-γStimulated release spandidos-publications.com

Note: The specific quantitative levels of cytokine production are typically presented in graphical formats within original research findings and were not available in the text snippets.

Modulation of Macrophage Polarization (M1/M2 Ratios)

This compound influences macrophage activity, with observations suggesting an impact on macrophage polarization, encompassing both M1 (classically activated) and M2 (alternatively activated) macrophage phenotypes spandidos-publications.com. Macrophage polarization is a dynamic process where these immune cells adopt distinct functional programs in response to their microenvironment wikipedia.org. M1 macrophages are generally characterized by their pro-inflammatory role, contributing to pathogen defense and inflammation, while M2 macrophages are associated with anti-inflammatory processes, tissue repair, and immune regulation wikipedia.orgfrontiersin.orgmdpi.com. The ability of this compound to affect these macrophage subsets highlights its potential to modulate the balance between pro-inflammatory and anti-inflammatory responses spandidos-publications.com.

Impact of this compound on Adaptive Immune Cell Function

Beyond its influence on innate immunity, this compound also significantly impacts the function of adaptive immune cells, contributing to both humoral and cellular immune responses researchgate.net.

B Lymphocyte Activation and Humoral Immune Responses

This compound has been shown to strengthen specific humoral immune responses researchgate.net. Humoral immunity is primarily mediated by B lymphocytes (B cells), which, upon activation, differentiate into plasma cells that produce antibodies to neutralize pathogens and toxins akadeum.comwikipedia.org. Research indicates that the administration of this compound enhanced humoral immune responses, as demonstrated against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) antigens in mice researchgate.net. B cell activation typically occurs in secondary lymphoid organs, such as the spleen and lymph nodes, often requiring interaction with T helper cells to achieve full activation, proliferation, and differentiation into antibody-secreting plasma cells and long-lived memory B cells akadeum.comoatext.com.

T Lymphocyte (CD4+ and CD8+) Activation and Proliferation

This compound contributes to the enhancement of cellular immune responses, which are largely orchestrated by T lymphocytes researchgate.net. T lymphocytes, including CD4+ helper T cells and CD8+ cytotoxic T cells, are critical components of adaptive immunity responsible for direct pathogen elimination and the coordination of immune responses immunology.orgthermofisher.com. Studies have indicated that this compound strengthens cell-mediated immune responses, such as those observed against PRRSV antigens in mice researchgate.net. T cell activation involves the recognition of specific antigens presented by antigen-presenting cells, leading to their proliferation and differentiation into various effector and memory subsets immunology.orgthermofisher.comnih.gov. CD4+ T cells are essential for providing help to other immune cells, including B cells and CD8+ T cells, while CD8+ T cells are crucial for directly killing infected or malignant cells immunology.orgthermofisher.complos.org.

Investigative Frameworks for Szu101 in Biological Systems

Preclinical Mechanistic Investigations of SZU101 Activity

Preclinical research into this compound has centered on its role as an immunomodulatory agent, with a specific focus on its interaction with and activation of various components of the immune system. These investigations have been conducted through both in vitro and in vivo models to provide a comprehensive understanding of its biological effects.

In Vitro Studies on Immune Cell Activation and Cytokine Induction

In vitro studies have been instrumental in dissecting the direct effects of this compound on immune cells. These experiments have demonstrated the compound's ability to stimulate immune cell activation and induce the production of key signaling molecules known as cytokines.

This compound has been shown to stimulate immune cells in a dose-dependent manner. In primary porcine alveolar macrophages (PAMs), this compound significantly suppressed viral infection in a dose-dependent fashion. Furthermore, studies on a similar Toll-like receptor 7 (TLR7) agonist, SZU251, which is analogous to this compound, revealed a dose-dependent increase in the production of cytokines such as TNF-α, IFN-γ, IL-6, and IL-12 in mouse spleen lymphocytes and bone marrow-derived dendritic cells (BMDCs) nih.gov. This suggests that higher concentrations of this compound lead to a more robust activation of these immune cells.

Table 1: Effect of SZU251 (this compound analogue) on Cytokine Production in Mouse Spleen Lymphocytes and BMDCs

Cell Type Cytokine Effect
Spleen Lymphocytes TNF-α, IFN-γ, IL-6, IL-12 Dose-dependent increase
BMDCs TNF-α, IFN-γ, IL-6 Dose-dependent increase

The activation of immune cells by this compound is further evidenced by changes in the expression of specific cell surface markers. These molecules are crucial for intercellular communication and the coordination of an immune response.

Treatment with this compound has been observed to significantly upregulate the expression of the early activation marker CD69 on both B and T lymphocytes. In addition to its effects on lymphocytes, this compound stimulates dendritic cells (DCs), key antigen-presenting cells, to express the maturation and activation markers CD80 and CD86 . This upregulation of co-stimulatory molecules is critical for the subsequent activation of T cells.

Furthermore, a vaccine formulation containing SZU251, an analogue of this compound, was shown to increase the levels of CD40 , CD80 , and CD86 on BMDCs, further confirming the role of this class of compounds in promoting DC maturation nih.gov. While direct studies on this compound's effect on CD25 expression are focused on its presence on regulatory T cells within the tumor microenvironment, the general activation of T cells by this compound suggests a potential modulation of this marker on effector T cells as well spandidos-publications.com.

Table 2: Upregulation of Cell Surface Markers by this compound and its Analogue SZU251

Marker Cell Type Compound Effect
CD69 B and T Lymphocytes This compound Upregulation
CD80 Dendritic Cells This compound Upregulation
CD86 Dendritic Cells This compound Upregulation
CD40 Dendritic Cells SZU251 Upregulation
CD80 Dendritic Cells SZU251 Upregulation
CD86 Dendritic Cells SZU251 Upregulation

The immunostimulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways. Research has demonstrated that this compound functions as a Toll-like receptor 7 (TLR7) agonist spandidos-publications.com. Upon binding to TLR7, it triggers a downstream signaling cascade that involves the nuclear factor-kappa B (NF-κB) pathway.

Western blot analysis has confirmed the activation of the NF-κB pathway in response to this compound. In bone marrow-derived dendritic cells (BMDCs), treatment with this compound led to an increase in the expression of p65, a key protein in the NF-κB complex, in both the cytoplasm and the nucleus spandidos-publications.com. The activation of this pathway is a critical step in initiating the expression of various pro-inflammatory cytokines and other molecules involved in the immune response. Studies have shown that this compound can activate TLR7 NF-κB signaling at low concentrations spandidos-publications.com.

In Vivo Immunological Response Elicitation in Preclinical Models

In vivo studies using preclinical models have been crucial in demonstrating the systemic immunological effects of this compound and its potential for therapeutic applications. These studies have shown that local administration of this compound can lead to a broad and effective anti-tumor immune response.

Local, intratumoral injection of this compound has been shown to elicit a systemic anti-tumor effect in murine breast tumor models spandidos-publications.com. This systemic response is indicative of a broad activation of the immune system that is not confined to the site of administration. The generation of systemic immune responses is a key finding, suggesting that this compound can mobilize the immune system to target disease throughout the body mdpi-res.com.

This systemic activation is associated with significant changes in immune cell populations, not only within the tumor but also systemically. In vivo studies have demonstrated that this compound treatment affects the frequency of intratumoral immune cell infiltration, leading to an increase in the percentage of CD4+ and CD8+ T cells and a decrease in the ratio of regulatory T cells (Tregs) spandidos-publications.com. While detailed analyses of peripheral blood mononuclear cells (PBMCs) following this compound treatment are part of ongoing research, the observed systemic anti-tumor immunity strongly suggests significant alterations in the composition and activation state of circulating immune cells. The induction of a systemic cellular immune response underscores the potent in vivo immunomodulatory capacity of this compound researchgate.net.

Alterations in the Tumor Microenvironment (TME) Composition and Activity

The compound this compound, a novel Toll-like receptor 7 (TLR7) agonist, has been shown to induce significant alterations within the tumor microenvironment (TME), shifting it from an immunosuppressive to an immunopermissive state. researchgate.netspandidos-publications.com Research indicates that local administration of this compound can modulate the composition and activity of the TME, which is crucial for tumor progression and response to therapies. researchgate.net

One of the key effects of this compound is its ability to modulate the infiltration of immune cells into the tumor. researchgate.net Studies have demonstrated that this compound treatment leads to an increased frequency of crucial anti-tumor immune cells. researchgate.net Specifically, there is a notable increase in the percentage of CD4+ T helper cells and CD8+ cytotoxic T lymphocytes within the tumor. researchgate.net Concurrently, this compound reduces the population of regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses. researchgate.net This shift in the balance of effector T cells to regulatory T cells is a critical factor in promoting an effective anti-cancer immune attack.

Furthermore, this compound influences myeloid cell populations within the TME. In combination with other agents, it has been shown to increase the ratio of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. consensus.app M1 macrophages are known to have anti-tumor functions, while M2 macrophages are typically associated with tumor promotion. This repolarization of tumor-associated macrophages (TAMs) contributes to a more hostile environment for cancer cells. Additionally, combination therapies involving SZU-101 have been observed to decrease the expression of the immune checkpoint molecule PD-L1 within the TME, further enhancing the ability of the immune system to recognize and eliminate tumor cells. consensus.app

The activation of innate immune cells by this compound also leads to a profound change in the cytokine profile of the TME. spandidos-publications.com The compound stimulates dendritic cells (DCs), macrophages, and natural killer (NK) cells to release a variety of pro-inflammatory cytokines. spandidos-publications.com This creates a "hotter" or more inflamed tumor microenvironment, which is more susceptible to immune-mediated destruction.

Table 1: Documented Effects of this compound on Tumor Microenvironment Composition

Cell Type / Marker Observed Change with this compound Treatment Implied Functional Effect
CD4+ T Cells Increased Infiltration researchgate.net Enhanced anti-tumor immune response
CD8+ T Cells Increased Infiltration researchgate.netconsensus.app Increased cytotoxic killing of tumor cells
Regulatory T Cells (Tregs) Decreased Ratio researchgate.net Reduced immunosuppression
M1/M2 Macrophage Ratio Increased Ratio consensus.app Shift towards anti-tumor macrophage activity
PD-L1 Expression Decreased consensus.app Reduced immune checkpoint inhibition
Mechanistic Insights from Tumor-Bearing Murine Models

Studies utilizing tumor-bearing murine models have provided significant mechanistic insights into the anti-tumor effects of this compound. researchgate.netnih.gov These in vivo models, which involve implanting cancer cell lines into mice with competent immune systems, allow for the investigation of this compound's impact on both local and systemic anti-tumor immunity. frontiersin.orgmdpi.com

A key finding from these models is that local, intratumoral administration of this compound can elicit a potent systemic anti-tumor effect, inhibiting the growth of not only the treated tumor but also distant, untreated tumors. researchgate.netnih.gov This "abscopal effect" suggests that this compound activates a durable and tumor-specific adaptive immune response that can circulate and target metastatic disease. researchgate.net The mechanism behind this systemic effect involves the activation and maturation of dendritic cells within the TME, which then present tumor antigens to T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs). spandidos-publications.com These CTLs can then traffic to and eliminate cancer cells throughout the body. researchgate.net

In murine models of breast cancer and T cell lymphoma, this compound has been shown to stimulate a robust CTL response. researchgate.netnih.gov This is evidenced by the increased presence of activated CD8+ T cells in both the tumor and the periphery. researchgate.net The compound is believed to induce the differentiation of CD8+ T cells into memory T cells and CTLs capable of targeting distant tumors. researchgate.net

Furthermore, this compound's activation of innate immune cells is a critical component of its mechanism. It stimulates innate immune cells to release high levels of pro-inflammatory cytokines, such as TNF-α, IFN-γ, IL-6, and IL-12. spandidos-publications.comnih.gov This cytokine storm within the tumor helps to overcome local immunosuppressive factors and promotes a Th1-biased immune response, which is effective for tumor eradication. spandidos-publications.com The activation of NK cells by this compound also contributes to direct tumor cell lysis and further modulation of the adaptive immune response through cytokine production. spandidos-publications.com

When used in combination with conventional chemotherapeutic agents like doxorubicin, this compound has demonstrated synergistic effects in murine lymphoma models. nih.gov The combination leads to stronger cytokine production and an enhanced CTL response, resulting in the eradication of both local and distant tumors. nih.gov These findings underscore the potential of this compound as an immunotherapeutic agent that can remodel the TME and induce a powerful, systemic anti-tumor immune response. researchgate.netnih.gov

Research into Antiviral Mechanisms of this compound

As a potent agonist of TLR7, a receptor that recognizes single-stranded viral RNA, this compound has been investigated for its antiviral properties. researchgate.netspandidos-publications.commdpi.com The activation of TLR7 is a key component of the innate immune system's first-line defense against viral pathogens. frontiersin.org Research indicates that this compound leverages this pathway to inhibit viral replication and activate a broad host immune response. researchgate.net

Inhibition of Viral Infection in Relevant Cell Types (e.g., PRRSV in PAMs)

Specific research has focused on the inhibitory effect of this compound against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen of significant economic concern in the swine industry. researchgate.net The primary target cells for PRRSV are porcine alveolar macrophages (PAMs). researchgate.net

In vitro studies have confirmed that this compound can significantly suppress PRRSV infection in primary PAMs in a dose-dependent manner. researchgate.net The mechanism of this inhibition is linked to the activation of the TLR7-NF-κB signaling pathway. researchgate.net By triggering this pathway, this compound initiates a cellular state that is non-permissive for viral replication, effectively preventing the virus from multiplying within its target host cells. researchgate.net

In vivo studies in PRRSV-challenged piglets have corroborated these findings. researchgate.netconsensus.app Treatment with this compound was shown to reduce the serum viral load, indicating a systemic inhibition of viral replication. researchgate.netconsensus.app This demonstrates that the antiviral activity observed in isolated cell cultures translates to a therapeutic effect in a whole-animal model. researchgate.net

Host Immune Response Activation Against Viral Pathogens

The antiviral mechanism of this compound is not limited to direct inhibition within infected cells but also involves the robust activation of the host's broader immune system. researchgate.net As a TLR7 agonist, this compound stimulates both innate and adaptive immune responses to combat viral pathogens. spandidos-publications.com

Upon administration, this compound triggers the production of antiviral cytokines. researchgate.net In piglets infected with PRRSV, this compound treatment led to increased levels of serum IFN-β, a type I interferon that plays a critical role in inducing an antiviral state in surrounding cells and activating other immune cells. researchgate.net The activation of interferon pathways is a conserved and crucial element of the host response to viral infections.

Furthermore, this compound enhances adaptive immunity against viral antigens. researchgate.net In animal models, administration of this compound led to an increased proliferation of PRRSV-specific lymphocytes. researchgate.net It has also been shown to enhance both humoral (antibody-mediated) and cell-mediated immune responses against PRRSV antigens in mice. researchgate.net This suggests that this compound not only helps control the immediate infection but also contributes to the development of a specific, long-term immune memory against the pathogen, highlighting its potential as both an antiviral therapeutic and a vaccine adjuvant. researchgate.net

Table 2: Summary of Antiviral Research Findings for this compound

Research Area Key Finding Model System
Viral Replication Inhibition Significantly suppressed PRRSV infection in a dose-dependent manner. researchgate.net Primary Porcine Alveolar Macrophages (PAMs)
In Vivo Efficacy Alleviated PRRSV-induced symptoms and reduced serum viral load. researchgate.netconsensus.app PRRSV-challenged piglets
Innate Immune Activation Increased serum levels of IFN-β. researchgate.net PRRSV-challenged piglets
Adaptive Immune Activation Increased proliferation of PRRSV-specific lymphocytes. researchgate.net PRRSV-challenged piglets
Adjuvant Potential Enhanced humoral and cell-mediated immune responses against PRRSV antigens. researchgate.net Mice

Table of Mentioned Compounds

Compound Name
This compound
JQ-1
Doxorubicin

Computational and Theoretical Approaches to Szu101 Research

Molecular Modeling and Simulation of SZU101-TLR7 Interactions

Molecular modeling and simulation techniques are instrumental in understanding the dynamic interactions between small molecules like this compound and complex biological macromolecules such as TLR7. These approaches provide a detailed view of binding mechanisms, conformational changes, and the energetic landscape of ligand-receptor complexes.

Ligand-Receptor Docking Studies to Elucidate Binding Modes

Ligand-receptor docking studies are a primary computational tool used to predict the preferred orientation, or binding mode, of a small molecule within the binding site of a target protein nih.govnih.govacs.orgontosight.ai. For TLR7 agonists, including adenine (B156593) derivatives like this compound, docking simulations are employed to investigate the mechanism of interaction with the receptor.

Docking methodologies aim to predict experimental binding modes and affinities, serving as a standard computational tool in drug design for lead compound optimization and virtual screening acs.org. These studies involve placing the ligand in the protein's binding site, with both position and conformation chosen based on geometric and physicochemical complementarity nih.gov. The quality of ligand and protein preparation directly influences the accuracy of pose prediction nih.gov.

For adenine derivatives interacting with TLR7, docking studies have revealed specific interaction patterns. These include the formation of hydrogen bonds with residues such as Asp555 and Thr586, along with arene-arene and C-H-π interactions involving residues like Phe408 and Leu557. Such detailed insights into binding modes are crucial for rational design strategies.

Molecular Dynamics Simulations of this compound within the TLR7 Binding Pocket

Molecular Dynamics (MD) simulations extend the static picture provided by docking by simulating the time-dependent behavior of a molecular system, allowing for the observation of conformational changes and the calculation of binding free energies. For TLR7 and its agonists, MD simulations are essential for understanding the dynamic nature of their interactions.

For instance, MD simulations have been used to quantify the selectivity profile between agonists and TLR7, with binding free energies calculated using methods like MM-GBSA. These simulations can reveal that certain modulators are more favorable for TLR7 binding than for TLR8, aligning with experimental data. The formation of stable hydrogen bonds with specific residues, such as D555 of TLR7, has also been observed in MD trajectories, providing insights into the molecular basis of selectivity.

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound and its derivatives, understanding their conformational landscape is critical as it directly influences their ability to bind to TLR7 and exert biological activity.

Quantum chemical methods are frequently employed for conformational analysis, allowing for the computation of structures and energy differences between various conformers. These studies can reveal that even small energy differences (e.g., ~2 kcal/mol) can exist between stable conformers, suggesting that certain groups within a molecule might be relatively free to rotate at ambient temperatures. The introduction of specific atoms, such as fluorine, can significantly alter conformational features, leading to the predominance of particular conformer groups. This structural insight can be vital for understanding and optimizing the biological activity of derivatives.

While specific detailed conformational analysis data for this compound from the provided search results are not available, the general principles and methods described are directly applicable to such a compound, given its role as a small molecule ligand.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations provide a fundamental understanding of the electronic structure of molecules, which is directly related to their reactivity and biological activity. These methods are crucial for predicting and explaining molecular properties at a high level of accuracy.

Ab Initio and Density Functional Theory (DFT) Studies on this compound Reactivity

Ab initio and Density Functional Theory (DFT) methods are powerful quantum chemical approaches used to investigate the electronic structure and reactivity of molecules. These methods are particularly valuable for understanding how a compound like this compound might interact chemically and undergo reactions within a biological system.

DFT calculations, often utilizing various functionals such as B3LYP, MPWB1K, or M06-2X, are employed to determine properties related to chemical reactivity. These include the electronic chemical potential, electrophilicity, chemical hardness, and softness. For biologically active compounds, these parameters can be correlated with their pharmacological properties, offering insights for qualitative structure-activity relationship (QSAR) analysis.

For instance, electronic structure calculations can determine thermodynamic parameters like Gibbs free energy of formation, interaction energy, and enthalpy of formation. Furthermore, analyses such as Natural Bond Orbital (NBO) can characterize the charge transfer and donor-acceptor nature within a molecule, which are critical for understanding its reactivity. Ab initio simulations can also explore the dependence of reactivity on specific structural features, such as carbon nanotube diameter in other contexts, demonstrating their utility for complex systems. The dual descriptor (DD) is another conceptual DFT measure used to highlight nucleophilic and electrophilic sites, aiding in the analysis of chemical reactivity.

Investigation of Molecular Orbital Characteristics Relevant to Biological Activity

Molecular orbital (MO) theory describes the allowed spatial distributions of electrons in a molecule, extending over all atoms, and is fundamental to understanding a molecule's electronic properties and reactivity. The characteristics of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly relevant to biological activity.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences a molecule's stability and its electronic excitation energy. A smaller HOMO-LUMO gap often correlates with higher reactivity and can be indicative of a compound's biological activity.

Beyond the energy gap, other molecular orbital-derived descriptors are investigated, including ionization potential (I) and electron affinity (A), which are directly related to HOMO and LUMO energies, respectively. These parameters, along with the dipole moment, can be used to assess a compound's potential for interaction with biological macromolecules and its transport across cell membranes. For example, the distribution of HOMO and LUMO orbitals can indicate electron donation and acceptance abilities, influencing interactions with biological targets.

Quantum chemical calculations, including DFT, are routinely used to compute these molecular orbital characteristics, providing a theoretical basis for understanding the structure-activity relationship (SAR) of compounds like this compound.

Methodological Considerations in Szu101 Academic Research

Advanced Spectroscopic and Analytical Techniques for Studying SZU101 Interactions

The precise characterization of this compound and its derivatives is fundamental to understanding its biological activity. Advanced spectroscopic and analytical techniques are routinely employed for structural confirmation, purity assessment, and the study of molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are critical for confirming the molecular structure of this compound and its synthesized conjugates. For example, the structure of SZU-101 and its derivatives, such as SZU-106 and Compound 2, have been confirmed using ¹H NMR and ¹³C NMR nih.govresearchgate.net. In studies involving platinum(IV) prodrugs conjugated with this compound, ¹⁹⁵Pt NMR has also been utilized for comprehensive characterization acs.orgacs.org.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-HRMS or HRMS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for determining the exact molecular weight, confirming the identity of the compound, and assessing purity researchgate.netacs.orgacs.orgd-nb.infonih.govresearchgate.net. For instance, SZU-101 derivatives and peptide conjugates like LY54–101 and P67–101 have been purified and characterized by high-performance liquid chromatography (HPLC) and HRMS to achieve high purity (over 95%) nih.govresearchgate.net. MS also plays a role in identifying protein modifications and interactions within proteomic approaches fgcz.ch.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and chemical bonds within the this compound molecule, providing insights into its vibrational modes d-nb.infouc.edusolubilityofthings.comscribd.com.

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for the purification of this compound and its conjugates, as well as for assessing their purity and stability over time acs.orgnih.govresearchgate.net. For example, HPLC identification results showed no significant changes in the purity of LY54–101 even after 30 days at 40 °C, indicating its thermal stability nih.govresearchgate.net.

These techniques collectively provide a robust framework for the chemical validation and characterization of this compound, ensuring the integrity of the compound used in biological studies.

In Vitro Cell-Based Assay Development and Validation for this compound Activity

In vitro cell-based assays are crucial for evaluating the biological activity of this compound, its direct effects on cells, and its ability to modulate cellular pathways. These assays are designed to be physiologically relevant, offering insights into compound characteristics nih.govsigmaaldrich.com.

Cell Proliferation Assays: To assess the direct impact of this compound on cell growth and viability, assays such as the MTT assay and CCK-8 assay are widely employed acs.orgacs.orgresearchgate.netbiorxiv.orgbiocompare.comthermofisher.comcellbiolabs.com. For instance, an MTT assay was performed to investigate the direct effect of SZU-101 on EL4 cell growth, showing no direct effect on these cells researchgate.net. Conversely, SZU-101 promoted splenocyte proliferation in a dose-dependent manner, indicating its immune-activating effect biorxiv.org.

Reporter Gene Assays: To specifically evaluate the activation of signaling pathways, such as the TLR7-NF-κB pathway, reporter gene systems are utilized. SZU-101 has been shown to activate TLR7-NF-κB signaling in HEK-BLUE TLR7-specific reporter systems at low concentrations nih.gov.

Cytokine Induction Assays: Enzyme-linked immunosorbent assays (ELISA) are used to quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-12) by immune cells like splenocytes and bone marrow-derived dendritic cells (BMDCs) upon this compound stimulation nih.govresearchgate.netacs.orgbmj.com. For example, a 2-hour treatment with SZU-101 induced significant production of TNF-α, IFN-γ, IL-6, and IL-12 in serum nih.gov.

Cellular Uptake Studies: Fluorescence microscopy with labeled this compound (e.g., FITC-labeled this compound) is used to confirm the intracellular transport of the compound, which is essential for its interaction with intracellular TLR7 d-nb.info.

These in vitro assays provide fundamental data on this compound's cellular activity and its mechanisms of action.

Flow Cytometry and Immunohistochemistry for Immune Cell Characterization in this compound Studies

Flow cytometry and immunohistochemistry are indispensable tools for characterizing immune cell populations, their activation states, and their infiltration patterns in response to this compound treatment.

Flow Cytometry: This technique allows for the quantitative analysis of various immune cell types and their activation markers nih.gov. In this compound studies, flow cytometry has been extensively used to:

Characterize Immune Cell Activation: SZU-101 significantly induces the expression of early activation markers like CD69 on CD3+ T cells and CD19+ B cells nih.govd-nb.info. It also stimulates the expression of maturation and activation markers such as CD80, CD86, and MHC II on dendritic cells (DCs) and macrophages nih.govbiorxiv.orgbmj.com.

Quantify Immune Cell Infiltration: Flow cytometry helps quantify the infiltration of various immune effector cells, including DCs, M1 macrophages, and CD8+ T cells, within the tumor microenvironment (TME) following this compound treatment biorxiv.orgbmj.comnih.govproquest.comepo.org.

Assess Apoptosis and Cell Cycle: Flow cytometry can also be used to analyze cell apoptosis and cell cycle progression proquest.com.

Immunohistochemistry (IHC): While not explicitly detailed in the provided snippets for specific this compound findings, IHC is a standard technique used to visualize and quantify the spatial distribution of immune cells and specific protein markers within tissues. It complements flow cytometry by providing contextual information about cellular localization and tissue architecture, particularly in tumor models researchgate.net. For instance, IHC would be crucial for validating the infiltration of immune cells observed by flow cytometry in tumor tissues.

These techniques provide critical insights into the immunomodulatory effects of this compound, demonstrating its capacity to orchestrate innate and adaptive immune responses.

Gene Expression Profiling (e.g., RNA-seq) for this compound-Induced Transcriptomic Changes

Understanding the global transcriptomic changes induced by this compound is crucial for deciphering its molecular mechanisms. Gene expression profiling techniques, such as RNA sequencing (RNA-seq) or microarray analysis, enable the identification of differentially expressed genes.

RNA Sequencing (RNA-seq): While specific RNA-seq data for this compound-induced transcriptomic changes were not detailed in the provided snippets, RNA-seq is the gold standard for comprehensive gene expression profiling. It would be employed to:

Identify Upregulated and Downregulated Genes: Determine the full spectrum of genes whose expression is altered upon this compound treatment in various cell types or tissues.

Pathway Analysis: Identify activated or suppressed biological pathways and networks, providing a systems-level understanding of this compound's effects.

Discover Novel Biomarkers: Potentially uncover new molecular markers associated with this compound's therapeutic or immunomodulatory actions.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used for validating the expression levels of specific genes identified through broader profiling methods or hypothesized to be involved in this compound's mechanism researchgate.net. For example, cytokine gene expression induced by this compound can be confirmed by qRT-PCR.

Gene Ontology (GO) Enrichment Analysis: This bioinformatics approach is used to interpret large gene expression datasets, identifying over-represented biological processes, molecular functions, and cellular components among the differentially expressed genes researchgate.net.

These approaches are essential for a comprehensive understanding of how this compound modulates gene expression to exert its biological effects.

Proteomic Approaches for Identifying this compound-Mediated Protein Modifications or Interactions

Proteomic methodologies offer a powerful means to investigate the protein-level changes induced by this compound, including protein expression, post-translational modifications, and protein-protein interactions (PPIs) fgcz.chfrontiersin.org.

Mass Spectrometry-Based Proteomics: This encompasses various techniques for identifying and quantifying proteins in complex mixtures, as well as characterizing protein modifications fgcz.ch.

Protein Identification and Quantification: Techniques like label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC, TMT) can be used to identify and quantify changes in protein abundance in cells or tissues treated with this compound fgcz.chfrontiersin.org.

Post-Translational Modification (PTM) Analysis: Mass spectrometry can identify and quantify PTMs such as phosphorylation, glycosylation, or ubiquitination, which are crucial for regulating protein function and signaling pathways. If this compound directly or indirectly causes such modifications, these methods would reveal them fgcz.ch.

Interaction Proteomics: To identify proteins that directly or indirectly interact with this compound or its downstream targets, methods like:

Affinity Purification Mass Spectrometry (AP-MS): This technique involves isolating a protein of interest (bait) and its interacting partners (prey) using affinity tags, followed by MS identification of the co-purified proteins fgcz.chnih.gov. This would be crucial for identifying direct protein targets of this compound or components of protein complexes modulated by this compound.

Proximity Labeling (e.g., BioID, TurboID, APEX): These methods use engineered enzymes to biotinylate proteins in close proximity to a bait protein, allowing for the identification of transient or weak interactions in living cells fgcz.chfrontiersin.orgmdpi.com. This could reveal novel this compound-associated protein networks.

Co-immunoprecipitation (Co-IP): A classical method to detect protein-protein interactions, where an antibody against one protein is used to pull down a complex, and the presence of interacting partners is confirmed by Western blot or MS thermofisher.com.

While the provided snippets primarily highlight the use of mass spectrometry for this compound's chemical characterization, these advanced proteomic approaches would be essential for a deeper understanding of its cellular impact at the protein level.

Systematic Review and Evidence Synthesis Methodologies for this compound Research

As research on this compound progresses across various studies and applications, systematic reviews and evidence synthesis become critical for consolidating findings, identifying research gaps, and informing future investigations.

Systematic Reviews: These are comprehensive, unbiased summaries of existing research that answer a specific research question by identifying, selecting, and critically appraising all relevant studies . For this compound, a systematic review might focus on:

Efficacy in Specific Disease Models: Synthesizing evidence from preclinical studies on this compound's antitumor activity or its role in vaccine adjuvancy.

Immunomodulatory Effects: Reviewing studies that characterize this compound's impact on various immune cell populations and cytokine profiles.

Methodological Quality: Assessing the quality and rigor of the experimental designs and analytical techniques employed in this compound research.

Meta-Analysis: When quantitative data from multiple studies are sufficiently homogeneous, a meta-analysis can be performed as part of a systematic review to statistically combine results and provide a more precise estimate of an effect nih.gov. This could involve pooling data on cytokine levels, cell proliferation rates, or tumor inhibition rates across different this compound studies.

Evidence Synthesis: This broader term encompasses various approaches to combine and interpret findings from multiple studies, including qualitative synthesis, narrative reviews, and mixed-methods reviews, especially when quantitative pooling is not feasible d-nb.inforesearchgate.net. For this compound, evidence synthesis would integrate diverse findings on its chemical properties, cellular mechanisms, and in vivo effects to provide a holistic understanding of its research landscape.

These methodologies ensure that the growing body of research on this compound is critically evaluated and synthesized, contributing to a robust and reliable knowledge base.

Future Research Directions and Unresolved Questions for Szu101

Elucidation of Broader Biological Pathways Influenced by SZU101 Beyond Known TLR7 Axis

Current understanding highlights this compound's role as a TLR7 agonist, with its antiviral effects notably dependent on the TLR7-NF-κB signaling pathway nih.gov. Beyond this established axis, this compound has been observed to activate broad innate immune responses, promote intratumoral antigen presentation, and induce the expression of PD-L1 on antigen-presenting cells (APCs) wikidata.orgwikipedia.org. Furthermore, it stimulates the secretion of crucial antitumor cytokines, including TNF-α and IFN-γ, from splenocytes wikipedia.org.

Future research should aim to comprehensively map the downstream signaling cascades and cellular processes influenced by this compound beyond the direct TLR7-NF-κB activation. This includes investigating potential cross-talk with other pattern recognition receptors (PRRs) or cytokine receptor pathways, exploring its impact on cellular metabolic reprogramming, and examining whether it induces epigenetic modifications that contribute to its long-term immunomodulatory effects. Understanding these broader biological pathways will provide a more holistic view of this compound's systemic influence and uncover additional targets for therapeutic intervention.

Investigation of this compound's Potential in Novel Immunological Applications

This compound has already demonstrated considerable promise as an antiviral agent and a vaccine adjuvant, and it has shown the capacity to evoke systemic anti-cancer immunity in preclinical models nih.gov. Its integration into dual-targeting nanodrug complexes for enhanced tumor delivery and immunogenicity further underscores its versatility wikidata.orgwikipedia.org. The compound's ability to promote dendritic cell (DC) maturation, enhance antigen-presenting capabilities, and stimulate natural killer (NK) cells and T-cell mediated antitumor responses opens doors for diverse applications wikipedia.orgwikipedia.orguni.lu.

Future investigations should explore novel immunological applications beyond its current scope. This could involve assessing its therapeutic potential in other infectious diseases, chronic inflammatory conditions, or autoimmune disorders, where modulating TLR7 activity might offer clinical benefits. Furthermore, research could focus on integrating this compound into advanced immunotherapy strategies, such as combination therapies with CAR-T cells, oncolytic viruses, or other immune checkpoint modulators, to achieve synergistic therapeutic outcomes.

Advanced Computational Modeling for De Novo this compound Derivative Design with Enhanced Specificity

Computational drug design plays a pivotal role in modern pharmaceutical development, employing techniques such as quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, molecular docking, virtual screening, and molecular dynamics simulations fishersci.camims.comamazonaws.comnih.govguidetoimmunopharmacology.org. The successful modification of this compound to SZU-106, which includes a carboxyl group for improved conjugation, highlights the feasibility of rational design fishersci.ca.

Future research should leverage advanced computational modeling to design novel this compound derivatives with enhanced specificity and optimized pharmacological profiles. This includes designing compounds with improved TLR7 selectivity to minimize off-target effects, enhancing potency, or fine-tuning pharmacokinetic properties like solubility and bioavailability. De novo design approaches, guided by structural insights into TLR7-ligand interactions, could lead to the discovery of highly effective and safer next-generation immunomodulators.

Exploration of this compound's Role in Inter-Cellular Communication Networks

This compound's capacity to activate innate immune cells and induce the upregulation of intratumoral PD-L1 levels indicates its influence on the complex intercellular communication within the tumor microenvironment wikipedia.org. Its ability to promote the secretion of key cytokines like TNF-α and IFN-γ from splenocytes further suggests its involvement in broader cellular signaling networks wikipedia.org. Intercellular communication, involving ligand-receptor pairs and various signaling molecules, is critical for coordinating immune responses nih.gov.

Future studies should investigate how this compound modulates specific inter-cellular communication networks. This could involve examining its effects on exosome-mediated communication between immune cells and tumor cells, analyzing alterations in cytokine and chemokine networks, and exploring its influence on direct cell-cell contact mechanisms that dictate immune cell activation, differentiation, and trafficking. Understanding these communication dynamics will provide insights into how this compound orchestrates systemic and local immune responses.

Development of High-Throughput Screening Methodologies for this compound Interactions

High-throughput screening (HTS) is an indispensable tool in drug discovery, enabling the rapid testing of vast numbers of compounds against specific biological targets using robotics and automation. HTS is instrumental in identifying active compounds or genes that modulate particular biomolecular pathways.

Future research should focus on developing advanced HTS methodologies specifically tailored to identify novel protein targets, small molecule binding partners, or cellular phenotypes modulated by this compound. This includes designing miniaturized and automated assays that can efficiently screen large compound libraries for synergistic or antagonistic interactions with this compound, or for identifying compounds that enhance its specific immunomodulatory activities. Such HTS efforts could accelerate the discovery of combination therapies or novel applications for this compound.

Mechanistic Understanding of Differential Responses to this compound Across Various Cell Types and Species

Observations indicate that this compound activates various immune cells, including DCs, macrophages, and NK cells, and promotes splenocyte proliferation wikipedia.orgwikipedia.org. However, the precise mechanisms underlying differential responses to immunomodulators across diverse cell types and species remain an area of active research.

Future studies are needed to elucidate the molecular basis of these differential responses to this compound. This could involve comparative analyses of TLR7 expression levels, downstream signaling molecule abundance, and the activation of distinct intracellular signaling cascades across different immune cell lineages (e.g., B cells vs. T cells, or different macrophage polarizations). Furthermore, investigating species-specific variations in TLR7 structure or signaling pathways could explain observed differences in efficacy or response between preclinical animal models (e.g., mice for PRRSV infection) and potential human applications. Such mechanistic insights are vital for predicting and optimizing this compound's therapeutic effects in diverse biological contexts.

Q & A

Q. What methodologies are recommended for assessing SZU101’s TLR7 activation efficacy in vitro?

To evaluate this compound’s TLR7 agonist activity, researchers should employ in vitro immune cell assays, such as dendritic cell (DC) or macrophage activation assays. Key steps include:

  • Cell culture : Use immortalized immune cell lines (e.g., RAW264.7 macrophages) or primary cells isolated from murine models.
  • Dose-response curves : Test this compound across a concentration range (e.g., 0.1–10 μM) to determine half-maximal effective concentration (EC₅₀).
  • Cytokine profiling : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assays .
  • Control groups : Include TLR7 knockout cells or competitive inhibitors (e.g., TLR7 antagonists) to confirm specificity .

Q. What experimental protocols ensure reproducibility when conjugating this compound with tumor-associated antigens?

Reproducibility requires strict adherence to synthetic chemistry protocols:

  • Conjugation chemistry : Use carbodiimide crosslinkers (e.g., EDC/NHS) to covalently link this compound to antigens via amine or carboxyl groups.
  • Purification : Validate conjugation efficiency using HPLC or MALDI-TOF mass spectrometry.
  • Characterization : Include NMR and FTIR to confirm structural integrity. For vaccine studies, ensure antigen-SZU101 conjugates are documented in supplementary materials with reaction yields and purity thresholds (>95%) .

Q. How should researchers design initial in vivo studies to evaluate this compound’s antitumor effects?

  • Model selection : Use syngeneic tumor models (e.g., lymphoma or breast cancer in BALB/c mice) to assess immune-mediated responses.
  • Dosing regimen : Administer this compound intraperitoneally (e.g., 5 mg/kg, 3× weekly) alongside control groups (vehicle-only and TLR7-deficient mice).
  • Endpoints : Measure tumor volume, survival rates, and immune infiltration via flow cytometry (e.g., CD8+ T cells, NK cells) .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound-induced immune response assays?

Contradictions may arise from variability in cell types or assay conditions. Mitigation strategies include:

  • Cross-validation : Repeat experiments across multiple cell lines or primary cells from different donors.
  • Multiparametric analysis : Combine cytokine profiling with transcriptomic data (e.g., RNA-seq) to identify TLR7 pathway activation markers.
  • Meta-analysis : Compare results with published studies using similar TLR7 agonists (e.g., imidazoquinolines) to contextualize findings .

Q. How can this compound dosing be optimized in combination therapies to balance efficacy and toxicity?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use staggered dosing schedules (e.g., this compound administered 24h before chemotherapy) to maximize immune priming.
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and cytokine storms in preclinical models. Adjust doses if >20% weight loss or severe inflammation occurs.
  • Synergy assays : Apply Chou-Talalay combination indices to quantify interactions between this compound and drugs like doxorubicin or ibrutinib .

Q. What methodologies validate the long-term immunological memory induced by this compound-based vaccines?

  • Challenge-rechallenge experiments : Re-expose cured mice to the same tumor cell line after 60–90 days to assess memory T-cell responses.
  • Tetramer staining : Quantify antigen-specific CD8+ T cells in lymphoid organs.
  • Transcriptomic profiling : Use single-cell RNA-seq to identify memory T-cell clusters and exhaustion markers (e.g., PD-1, TIM-3) .

Data Integrity & Reporting

Q. How should researchers document this compound-related data to ensure reproducibility and compliance with academic standards?

  • Experimental details : Report batch numbers, solvent systems, and storage conditions (−20°C in anhydrous DMSO).
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; provide raw data in supplementary files.
  • Ethical compliance : Include animal ethics committee approval IDs and ARRIVE guidelines checklist for in vivo studies .

Q. What criteria distinguish high-quality this compound research for publication in top-tier journals?

  • Mechanistic depth : Link TLR7 activation to downstream immune pathways (e.g., NF-κB, IRF7) via Western blot or CRISPR knockout models.
  • Translational relevance : Include humanized mouse models or patient-derived organoids to bridge preclinical and clinical gaps.
  • Data transparency : Share RNA-seq datasets on repositories like GEO and provide step-by-step protocols in supplementary materials .

Tables

Parameter Recommended Protocol Reference
TLR7 activation (EC₅₀)1–5 μM in RAW264.7 macrophages
Conjugation efficiency>90% via HPLC
In vivo dosing5 mg/kg, 3× weekly (i.p.)
Toxicity threshold<15% body weight loss in 14 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.